molecular formula C12H14O B8554126 3-(Cyclohex-1-en-1-yl)phenol

3-(Cyclohex-1-en-1-yl)phenol

Cat. No.: B8554126
M. Wt: 174.24 g/mol
InChI Key: ZRGZHQAMYIUEBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Cyclohex-1-en-1-yl)phenol is a chemical compound of interest in organic chemistry and materials science research. It features a phenolic group attached to a cyclohexenyl ring, a structure seen in compounds used for synthesizing fragrances and other functional molecules . As a phenol derivative with an unsaturated bond, it serves as a versatile building block for further chemical modification and synthesis. Researchers can utilize this compound in exploring new synthetic pathways, particularly in reactions typical of phenolic and cyclic alkene systems, such as electrophilic substitutions and additions. The cyclohexenyl moiety can influence the compound's stereochemistry and electronic properties, making it a candidate for developing novel materials or pharmaceutical intermediates. This product is strictly for research purposes in laboratory settings. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the Safety Data Sheet (SDS) before handling this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H14O

Molecular Weight

174.24 g/mol

IUPAC Name

3-(cyclohexen-1-yl)phenol

InChI

InChI=1S/C12H14O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4-5,7-9,13H,1-3,6H2

InChI Key

ZRGZHQAMYIUEBB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=CC(=CC=C2)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Cyclohex 1 En 1 Yl Phenol and Analogues

Strategic Direct Synthesis of the Core Structure

The direct synthesis of 3-(cyclohex-1-en-1-yl)phenol can be approached through several strategic pathways that focus on the key bond formations between the phenolic and cyclohexene (B86901) moieties. These strategies often involve either the construction of the aryl-alkene bond on a pre-formed phenol (B47542) or cyclohexene ring, or the aromatization of a cyclohexenone precursor already bearing the desired substitution pattern.

The hydrogenation of phenol is a fundamental industrial process, typically aimed at producing cyclohexanol (B46403) and cyclohexanone (B45756). google.com However, controlled partial hydrogenation or subsequent dehydrogenation steps can be strategically employed to yield cyclohexenyl phenols. One conceptual approach involves the partial hydrogenation of a biphenyl (B1667301) precursor. More practically, the alkylation of phenol with cyclohexene can yield cyclohexylphenols, which can then be subjected to dehydrogenation. researchgate.net The selectivity for O- versus C-alkylation is a key challenge, with various acid catalysts influencing the product distribution. researchgate.net

A prominent strategy involves the dehydrogenative aromatization of cyclohexanone and cyclohexenone derivatives. sioc-journal.cnfuture4200.com These carbocyclic compounds can serve as precursors to substituted phenols. future4200.com For instance, palladium-catalyzed aerobic dehydrogenation of cyclohexanones can lead to the corresponding phenols. researchgate.net This approach allows for the introduction of substituents on the cyclohexanone ring through established organic reactions, which are then carried through to the final aromatic product.

A plausible route to this compound could start from 3-methoxy-bromobenzene. A Suzuki-Miyaura cross-coupling reaction with a suitable cyclohexenyl boronic acid or ester would yield 1-(3-methoxyphenyl)cyclohex-1-ene. scispace.comresearchgate.netorganic-chemistry.orgscirp.org Subsequent demethylation of the methoxy (B1213986) group would then afford the target phenol. The Suzuki coupling is a powerful tool for forming C-C bonds between aryl halides and organoboron compounds, offering broad functional group tolerance. scispace.comorganic-chemistry.orgscirp.org

Reaction Step Reactants Catalyst/Reagents Product
Suzuki Coupling3-Bromoanisole, Cyclohex-1-en-1-ylboronic acidPd(dppf)Cl₂, Base (e.g., K₂CO₃)1-(3-Methoxyphenyl)cyclohex-1-ene
Demethylation1-(3-Methoxyphenyl)cyclohex-1-eneBBr₃ or HBrThis compound

This table outlines a proposed synthetic sequence based on established chemical transformations.

Functionalizing a cyclohexenone ring followed by aromatization is another key strategy. This method leverages the reactivity of α,β-unsaturated ketones. For example, 3-arylcyclohexenones can be synthesized and subsequently aromatized to form phenol derivatives. future4200.com The synthesis of 5-(3-Methoxyphenyl)cyclohexane-1,3-dione has been reported, which can be seen as a valuable precursor. smolecule.com This dione (B5365651) can be converted to a vinyl phosphate (B84403) or triflate, which then undergoes a cross-coupling reaction with a suitable organometallic reagent, followed by aromatization.

A powerful method for creating substituted cyclohexenones involves the dearomatization of anisole (B1667542) chromiumtricarbonyl complexes. thieme-connect.de Sequential nucleophilic addition of a carbon nucleophile and then a carbon electrophile to the complex, followed by decomplexation and hydrolysis, can yield highly substituted cyclohexenones. thieme-connect.de While direct application to anisole can be problematic, using a bis-ortho-silylated complex overcomes issues of competitive deprotonation, providing a route to trans-disubstituted cyclohexenones. thieme-connect.de

Strategy Key Intermediate Key Transformation Relevance
Cyclohexanone Aromatization3-Aryl-cyclohexenoneDehydrogenationConverts a substituted cyclohexenone into the corresponding phenol. future4200.com
Anisole DearomatizationAnisole chromiumtricarbonyl complexNucleophilic addition/ProtonationCreates substituted cyclohexenones from simple aromatic precursors. thieme-connect.de
Tandem Arylation/Aromatization2-Cyclohexen-1-onePd-catalyzed γ-arylationBuilds the aryl-cyclohexene bond and aromatizes in a tandem sequence. future4200.com

This table summarizes key strategies involving cyclohexenone intermediates.

Synthesis of Structurally Diverse Derivatives and Analogues

To explore the chemical space around this compound, methodologies that allow for the construction of diverse analogues are essential. These include cycloaddition reactions to build the cyclohexene ring with various substituents, addition reactions to modify existing cyclohexenone scaffolds, and multi-component reactions to rapidly assemble complex structures.

The Diels-Alder reaction is a cornerstone of six-membered ring synthesis, providing a reliable method to form substituted cyclohexene derivatives from a conjugated diene and a dienophile. wikipedia.orgsigmaaldrich.com This [4+2] cycloaddition allows for excellent control over regio- and stereochemistry. wikipedia.org By varying the substituents on both the diene and the dienophile, a vast array of functionalized cyclohexenes can be accessed.

For instance, the reaction between a diene and a substituted styrene, acting as the dienophile, can generate phenyl-substituted cyclohexenes. scispace.comkyoto-u.ac.jp The reaction of N,N-diethyl-1,3-butadienylamine with β-substituted styrenes (like methyl cinnamate (B1238496) or cinnamonitrile) produces 3-amino-5-phenylcyclohexene derivatives. scispace.comkyoto-u.ac.jp These adducts can be further transformed, for example, through oxidative deamination and dehydrogenation, to yield substituted biphenyls. scispace.comkyoto-u.ac.jp A similar strategy could be employed using dienophiles containing a protected phenol or a group that can be converted to a phenol to build analogues of this compound.

Furthermore, renewable phenol derivatives can be synthesized through a Diels-Alder/aromatization sequence between bio-based furanic compounds and alkynes. nih.gov This approach highlights the versatility of cycloaddition chemistry in generating aromatic diversity from readily available starting materials.

Diene Dienophile Product Type Reference
1,3-ButadieneAcrolein2-Cyclohexen-1-one iitk.ac.in
CyclopentadieneMaleic anhydrideFused cyclohexene derivative iitk.ac.in
N,N-Diethyl-1,3-butadienylamineβ-Substituted StyrenesSubstituted Phenylcyclohexenes scispace.comkyoto-u.ac.jp
Furan derivativesAlkynesPhenol derivatives (after aromatization) nih.gov

This table provides examples of Diels-Alder reactions for synthesizing cyclohexene and related structures.

The cyclohexenone scaffold is highly amenable to nucleophilic addition reactions, which can be used to introduce a wide variety of substituents. Both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the enone system are possible, with the choice of nucleophile and reaction conditions determining the outcome.

The Robinson annulation, a classic ring-forming reaction, combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to construct cyclohexenone derivatives from 1,3-dicarbonyl compounds and α,β-unsaturated carbonyl acceptors. This method is fundamental for building the core cyclohexenone ring system with initial substituent patterns.

More advanced strategies focus on the direct functionalization of pre-formed cyclohexenones. Iron carbonyl complexes can activate cyclohexadiene scaffolds for selective C- or O-addition of phenolic nucleophiles under green conditions, such as in ethanol (B145695) or water. acs.org This allows for the direct coupling of a phenol with a cyclohexadiene precursor. The addition of cyano-stabilized anions to π-anisolechromium tricarbonyl complexes also leads to intermediates that can be converted to 3-substituted cyclohexenones.

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, incorporating substantial portions of all starting materials. acs.org These reactions are prized for their atom economy, step efficiency, and ability to rapidly generate molecular diversity.

Several MCRs can be envisioned or have been developed for the synthesis of complex structures related to this compound. For example, a ruthenium-catalyzed multicomponent deaminative coupling of phenols, aldehydes, and enamines has been developed to synthesize xanthene products. marquette.edu This demonstrates the feasibility of coupling a phenol, an aldehyde, and an enamine (which can be derived from a cyclohexanone) in one pot. The Bargellini reaction, an older MCR, can be used to synthesize α-hydroxy-α-phenylalkanoic acids from phenols and ketones, showcasing another route to combine phenolic and carbonyl-derived fragments. mdpi.com The development of novel MCRs that specifically target phenol-cyclohexene hybrids remains an active area of research, with the potential to provide rapid access to libraries of complex analogues for biological screening and materials development. acs.org

Stereoselective Synthesis of Phenol-Cyclohexen-yl Compounds

The stereoselective synthesis of phenol-cyclohexenyl compounds is crucial for producing enantiomerically pure molecules, which is often a requirement for biologically active compounds. Various strategies have been developed to control the stereochemistry of these reactions.

One approach involves the use of chiral catalysts in asymmetric synthesis. For instance, chiral phosphoric acids have been utilized as catalysts in the asymmetric synthesis of SPINOL derivatives. acs.org These catalysts can facilitate cascade reactions, including aminal formation, sigmatropic rearrangement, and rearomatization, to produce enantiomerically enriched products. acs.org The stereochemical outcome can be significantly influenced by the structure of the intermediates formed during the reaction. acs.org

Another strategy is the diastereoselective synthesis, where the inherent chirality of the starting materials or reagents dictates the stereochemistry of the product. A three-step diastereoselective route has been reported for the synthesis of o-(6-nitrocyclohex-3-en-1-yl)phenol derivatives starting from salicylaldehydes. researchgate.net This method involves the initial formation of coumarin (B35378) derivatives, followed by a Diels-Alder reaction and subsequent transformation to the desired phenol derivative with complete diastereoselectivity. researchgate.net

Furthermore, the oxy-Cope rearrangement, a type of unive.itunive.it-sigmatropic rearrangement, has been employed for the stereospecific synthesis of cyclohexenone acids. acs.org This method relies on the predictable stereochemical course of the rearrangement to control the relative stereochemistry of the substituents on the cyclohexene ring. acs.org

The development of chiral ligands for transition metal catalysts has also been a key area of research. For example, chiral bisphenols (BPOLs) have been prepared through desymmetrizing asymmetric ortho-halogenation, and these ligands have potential applications in various asymmetric catalytic reactions. researchgate.net

Table 1: Examples of Stereoselective Synthesis of Phenol-Cyclohexen-yl Analogues
Starting MaterialCatalyst/ReagentProduct TypeKey TransformationStereoselectivityReference
SalicylaldehydesPS-TBD, Hafnium chlorideo-(6-Nitrocyclohex-3-en-1-yl)phenol derivativesDiels-Alder reactionComplete diastereoselectivity researchgate.net
Phenylpyruvic acid and aromatic enone-Cyclohexenone carboxylic acids unive.itunive.it-Sigmatropic rearrangementDiastereospecific acs.org
Racemic propargylic alcohols and indolesChiral phosphoric acidα-(3-Indolyl)-propargyl alcoholsAsymmetric 1,8-additionHigh enantioselectivity researchgate.net
Phenols and iminoquinonesChiral phosphoric acidAxially chiral BINOL derivativesCascade reactionEnantiomerically enriched acs.org

Advanced Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. semanticscholar.org It is based on the principle that the energy of a molecule can be determined from its electron density, which simplifies the complexity of the many-electron wavefunction. semanticscholar.org DFT is widely employed to predict a variety of molecular properties, including electronic structure and reactivity. researchgate.net

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization, where the molecule's lowest energy structure is determined. For 3-(Cyclohex-1-en-1-yl)phenol, this process involves finding the most stable arrangement of its atoms in three-dimensional space. The flexibility of the cyclohexene (B86901) ring and the rotational freedom around the single bond connecting it to the phenol (B47542) ring mean that several conformers (different spatial arrangements) may exist.

DFT calculations, often using hybrid functionals like B3LYP or M06-2X with an appropriate basis set such as 6-311++G(d,p), can be used to locate these different conformers and calculate their relative energies. oaji.net The analysis identifies the global minimum energy conformer, which is the most stable and thus most populated form of the molecule under thermal equilibrium. This structural information is fundamental, as the molecular geometry influences its physical, chemical, and biological properties. Although specific experimental data for this compound is not available, theoretical calculations would provide crucial data on bond lengths and angles, similar to studies performed on other molecules. nih.gov

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Indices (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. ijaemr.commdpi.com

The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. oaji.netmdpi.com A smaller gap suggests the molecule is more polarizable, more reactive, and less kinetically stable. nih.govmdpi.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol ring, which is a good electron-donating group. Conversely, the LUMO would likely be centered on the cyclohexene ring's π-system. The distribution and energies of these orbitals, calculated via DFT, are essential for predicting how the molecule will interact with other reagents, such as electrophiles or nucleophiles. researchgate.net

ParameterCalculation LevelHypothetical Value (eV)
EHOMOB3LYP/6-311++G(d,p)-5.85
ELUMOB3LYP/6-311++G(d,p)-0.95
HOMO-LUMO Gap (ΔE)B3LYP/6-311++G(d,p)4.90

Mechanistic Pathways and Transition State Characterization

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition state structures (TS). semanticscholar.org

A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. semanticscholar.org DFT can be used to determine the geometry and energy of the TS for reactions involving this compound, such as its synthesis via a coupling reaction or its participation in electrophilic substitution on the phenol ring. For example, in cycloaddition reactions, DFT can predict whether the mechanism is concerted or stepwise. mdpi.com The calculated activation energy (the energy difference between the reactants and the TS) provides a quantitative measure of the reaction rate, which is invaluable for understanding and optimizing reaction conditions. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT can accurately predict various spectroscopic parameters, which serves as a powerful tool for structure elucidation and verification. nih.gov The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts (δ) are derived. nih.govmdpi.com

By calculating the 1H and 13C NMR chemical shifts for a proposed structure of this compound and comparing them with experimental spectra, one can confirm the molecular structure with high confidence. researchgate.net This computational approach is especially useful for distinguishing between different isomers or conformers, as subtle structural differences can lead to discernible changes in chemical shifts. mdpi.comresearchgate.net Studies have shown that a good correlation between calculated and experimental shifts can be achieved, making DFT a reliable tool for revising or confirming spectral assignments. researchgate.netresearchgate.netnih.gov

Table 2: Hypothetical Comparison of Experimental and DFT-Calculated 13C NMR Chemical Shifts for this compound (Note: This table is for illustrative purposes only.)

Carbon AtomHypothetical Experimental δ (ppm)Hypothetical Calculated δ (ppm)
C1 (Phenol, -OH)155.2155.8
C2 (Phenol)113.5114.1
C3 (Phenol, -C)140.1140.5
C4 (Phenol)117.0117.3
C5 (Phenol)129.8130.2
C6 (Phenol)115.4115.9
C1' (Cyclohexene)136.5137.0
C2' (Cyclohexene)128.9129.3

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity. semanticscholar.org It posits that the capacity for electron density to change, rather than frontier orbital interactions alone, governs molecular reactivity. semanticscholar.org MEDT studies analyze the changes in electron density along a reaction pathway, providing deep insight into the bonding changes that occur during a chemical transformation. semanticscholar.orgmdpi.com

The theory utilizes tools like the Electron Localization Function (ELF) to understand the electronic structure of molecules and transition states. In the context of this compound, MEDT could be applied to study reactions such as Diels-Alder or other cycloadditions involving the cyclohexene ring. mdpi.com By analyzing the Global Electron Density Transfer (GEDT) at the transition state, MEDT can quantify the polar nature of a reaction. mdpi.comresearchgate.net This approach helps to establish whether a reaction follows a non-polar, polar, or ionic mechanism, providing a more detailed picture of reactivity than FMO theory alone. researchgate.net

Quantum Chemical Descriptors and Structure-Property Relationships

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated. These descriptors provide quantitative measures of a molecule's reactivity and stability and are essential for developing structure-property relationships. oaji.netmdpi.com

Key descriptors include:

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): A measure of an atom's ability to attract electrons. χ = (I + A) / 2

Chemical Hardness (η): Resistance to change in electron distribution. η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.commdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η).

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. ω = μ² / 2η, where μ is the electronic chemical potential (μ ≈ -χ). mdpi.com

These descriptors for this compound would allow for a systematic comparison of its reactivity with other related compounds, helping to predict its behavior in various chemical environments. mdpi.com For instance, a high electrophilicity index would suggest the molecule is a strong electrophile. mdpi.com

Table 3: Key Quantum Chemical Descriptors and Their Formulas

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of the electron cloud.
Chemical Softness (S)S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω)ω = μ² / (2η)A measure of the electrophilic nature of a molecule.

Chemical Reactivity and Transformation Pathways

Modifications of the Cyclohexene (B86901) Moiety

The double bond in the cyclohexene ring of 3-(Cyclohex-1-en-1-yl)phenol is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and epoxidation.

Hydrogenation: The carbon-carbon double bond of the cyclohexene ring can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. The hydrogenation of this compound would yield 3-cyclohexylphenol. The conditions for this reaction, such as temperature and pressure, can be controlled to achieve selective hydrogenation of the cyclohexene double bond without affecting the aromatic phenol (B47542) ring. For instance, palladium on carbon (Pd/C) is a commonly used catalyst for such transformations under relatively mild conditions. google.comosti.gov The selective hydrogenation of phenol to cyclohexanol (B46403) is a well-established industrial process, and similar principles can be applied to the selective reduction of the cyclohexene moiety in this compound. google.commdpi.com

Halogenation: The double bond of the cyclohexene ring can undergo electrophilic addition with halogens such as bromine (Br₂) or chlorine (Cl₂). This reaction proceeds through the formation of a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion. The addition of bromine to the double bond would result in the formation of a dibromo-cyclohexyl derivative of phenol. The reaction is typically carried out in an inert solvent of low polarity, such as chloroform or carbon disulfide, at low temperatures to favor mono-halogenation. youtube.com

Epoxidation: The double bond of the cyclohexene moiety can be converted into an epoxide, a three-membered cyclic ether, through reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). Epoxidation is a stereospecific reaction where the stereochemistry of the starting alkene is retained in the product. The epoxidation of 1-substituted 3-cyclohexenes has been studied, providing insights into the potential stereochemical outcomes of this reaction on this compound. researchgate.netmdpi.com The resulting epoxide can serve as a versatile intermediate for further chemical transformations, as the strained ring is susceptible to ring-opening reactions with various nucleophiles. youtube.comjsynthchem.com

ReactionReagentsProductDescription
HydrogenationH₂, Pd/C3-CyclohexylphenolReduction of the cyclohexene double bond to a single bond.
HalogenationBr₂ in CCl₄3-(1,2-Dibromocyclohexyl)phenolAddition of bromine across the double bond.
Epoxidationm-CPBA3-(1,2-Epoxycyclohexyl)phenolFormation of an epoxide ring from the double bond.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is acidic and can undergo reactions such as etherification and esterification.

Etherification: The hydroxyl group can be converted to an ether through various methods, most notably the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. A variety of etherification agents and conditions can be employed, including the use of alkyl carboxylates in the presence of a carboxylic acid salt. google.comgoogle.com The choice of reagents and reaction conditions allows for the synthesis of a wide range of aryl ethers. organic-chemistry.orgorganic-chemistry.org

Esterification: The phenolic hydroxyl group can react with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, to form esters. The Fischer esterification, which involves reacting the phenol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be used, often in the presence of a base like pyridine. medcraveonline.com The direct esterification of phenols with carboxylic acids and anhydrides can provide good conversions to the corresponding esters. google.com

ReactionReagentsProduct Functional GroupDescription
Etherification1. Base (e.g., NaOH) 2. Alkyl halide (e.g., CH₃I)Aryl etherFormation of an ether linkage at the phenolic oxygen.
EsterificationAcid chloride (e.g., CH₃COCl), PyridineAryl esterFormation of an ester linkage at the phenolic oxygen.

Interconversion Between Cyclohexene and Aromatic Systems

A significant transformation for this compound is the aromatization of the cyclohexene ring to form a second aromatic ring, leading to the formation of 3-phenylphenol. This dehydrogenation process is a key reaction in organic synthesis.

The catalytic dehydrogenation of cyclohexanones and cyclohexenones to produce substituted phenol derivatives is a well-documented process. researchgate.net This transformation is typically achieved using transition metal catalysts such as palladium, platinum, or copper. mdpi.comgoogle.com For instance, the industrial production of o-phenylphenol often involves the catalytic dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone. mdpi.com A similar approach could be applied to this compound, where the cyclohexene ring is aromatized to a benzene ring. This reaction would likely require elevated temperatures and a suitable catalyst to facilitate the removal of hydrogen atoms. The process for producing phenol from cyclohexanone (B45756) via dehydrogenation is also a relevant industrial process that highlights the feasibility of this type of aromatization. google.com

Regioselectivity and Diastereoselectivity in Chemical Reactions

The concepts of regioselectivity and diastereoselectivity are crucial in understanding the outcomes of reactions involving this compound, particularly in the modifications of the cyclohexene moiety.

Regioselectivity: In reactions where there is more than one possible site for a chemical change, regioselectivity refers to the preference for one direction of bond making or breaking over all others. For this compound, this is particularly relevant in electrophilic additions to the unsymmetrical double bond of the cyclohexene ring. According to Markovnikov's rule, in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. While this is a general principle, the specific regioselectivity in reactions of this compound would also be influenced by the electronic effects of the substituted phenol group. The study of regioselective reactions of pyridynes, which are also six-membered rings with unsaturation, demonstrates how substituents can direct incoming groups to specific positions. nih.govsemanticscholar.orgescholarship.orgresearchgate.net

Diastereoselectivity: When a reaction can produce multiple stereoisomers, diastereoselectivity is the preference for the formation of one or more diastereomers over others. In the case of this compound, reactions such as epoxidation and hydrogenation of the cyclohexene ring can create new stereocenters. The approach of the reagent to the double bond can be influenced by the steric bulk of the existing substituents, leading to the preferential formation of one diastereomer. For example, in the epoxidation of substituted cyclohexenes, the peroxy acid will preferentially attack the less sterically hindered face of the double bond. Similarly, the diastereoselectivity of hydrogenation can be influenced by the catalyst and reaction conditions, with some methods favoring the formation of trans products while others favor cis products. nih.gov The synthesis of highly substituted cyclohexanones often involves diastereoselective reactions, highlighting the importance of controlling stereochemistry in cyclic systems. beilstein-journals.org

Design and Synthesis of Functional Derivatives and Analogues

Incorporation into Natural Product Scaffolds

The 3-(cyclohex-1-en-1-yl)phenol moiety serves as a foundational element in the synthesis of molecules that resemble natural products. nih.gov The strategic use of this and similar phenolic structures allows for the construction of diverse molecular frameworks. nih.gov Phenol (B47542) derivatives are integral to many natural products and medicinally important compounds. jst.go.jp The synthesis of such compounds often involves creating complex scaffolds from simpler, commercially available starting materials. researchgate.netresearchgate.net

One approach to building these scaffolds is through diversity-oriented synthesis (DOS), which aims to create libraries of compounds with high structural variety. nih.gov This can involve attaching building blocks to a core structure, sometimes using temporary tethers, to generate a wide range of molecular shapes. nih.gov The resulting libraries can then be screened for biological activity. For instance, the synthesis of natural-product-like molecules has yielded over eighty distinct scaffolds, demonstrating the power of this approach. nih.gov

The phenol-cyclohexene core is a privileged structure found in several natural products and is utilized as a platform in medicinal chemistry. jst.go.jp The synthesis of optically active, highly functionalized carbocycles, which are key components of many natural products, can be achieved through methods like the Ferrier carbocyclization, starting from simple sugars. elsevierpure.com This highlights the importance of the cyclohexane (B81311) ring system as a chiral building block in the synthesis of complex natural products. elsevierpure.com

Formation of Macrocyclic and Polycyclic Architectures

The this compound framework is also a valuable precursor for the synthesis of macrocyclic and polycyclic structures. jst.go.jpfrontiersin.org Macrocycles, large ring structures, are found in numerous natural products and are of great interest in drug discovery. cam.ac.uk

One-pot reactions involving alkyne annulation have emerged as a powerful strategy for constructing complex polycyclic scaffolds. frontiersin.org These reactions can rapidly generate multiple rings and stereocenters in a single step, leading to intricate molecular architectures. frontiersin.org For example, gold-catalyzed cascade reactions have been employed to create fused carbocycles and other polycyclic systems. frontiersin.org

The synthesis of macrocycles often involves the cyclization of a linear precursor. cam.ac.uk Various methodologies, such as ring-closing metathesis (RCM) and azide-alkyne cycloaddition (AAC), are commonly used for this purpose. cam.ac.uk The strategic design of the linear precursor, which can incorporate the phenol-cyclohexene moiety, allows for the formation of macrocycles with specific sizes and functionalities. cam.ac.uk

Heterocyclic Ring Annulation with the Phenol-Cyclohexene Core

The phenol and cyclohexene (B86901) components of this compound offer reactive sites for the construction of fused heterocyclic rings. This process, known as annulation, can significantly increase the structural complexity and diversity of the parent molecule. rhhz.net

For instance, the phenolic hydroxyl group can direct ortho-functionalization, enabling the introduction of various substituents or the formation of a new ring. rhhz.net The double bond in the cyclohexene ring is also a versatile handle for a range of chemical transformations. Oxidative cyclization of ortho-allyl phenols, a related structural motif, can yield benzofurans. rhhz.net

The synthesis of heterocyclic compounds is a major focus of medicinal chemistry due to their prevalence in biologically active molecules. acs.org The annulation of heterocyclic rings onto the phenol-cyclohexene core can lead to novel chemical entities with potential therapeutic applications. For example, the synthesis of 6H-indolo[2,3-b]quinolines has been achieved through a gold(I)-catalyzed cascade reaction involving the opening of an isoxazole (B147169) ring and the formation of two new fused rings. frontiersin.org

Structure-Activity Relationship (SAR) Studies of Modified Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. By systematically modifying the structure of a lead compound, such as an analogue of this compound, researchers can identify key structural features responsible for its pharmacological effects. nih.gov

For example, in a study of 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one derivatives as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (4-HPPD), it was found that the dicarbonyl groups and the cyclopropyl (B3062369) group were essential for potent inhibition. nih.gov Modifications at different positions of the cyclohexene ring had varying effects on inhibitory potency, highlighting the importance of specific structural features. nih.gov

The insights gained from SAR studies guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties. The use of natural products as scaffolds for generating screening libraries allows for the exploration of a wide chemical space, which can lead to the discovery of novel drug candidates. rsc.org The derivatization of natural phenols is a well-established strategy for creating new drug leads. rhhz.net

In Vitro Biological Activity and Mechanistic Research

Antimicrobial Activity Evaluation (In Vitro)

Antibacterial Efficacy

No studies reporting the Minimum Inhibitory Concentration (MIC) or other measures of antibacterial efficacy for 3-(Cyclohex-1-en-1-yl)phenol against any bacterial strains were identified.

Antifungal Efficacy

No data on the in vitro antifungal activity of this compound against fungal species is currently available in published research.

Antioxidant Capacity Assessments (In Vitro)

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

There are no published results from DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays to quantify the free radical scavenging capacity of this compound. The antioxidant potential of phenolic compounds is often linked to the number and position of hydroxyl groups and other substituents, but specific experimental values for this compound are absent from the literature. researchgate.netnih.gov

Enzyme Inhibitory Studies (In Vitro)

Xanthine (B1682287) Oxidase Inhibition

No research was found that investigates the ability of this compound to inhibit the xanthine oxidase enzyme. While many phenolic compounds are studied for this activity in the context of conditions like gout, this specific molecule has not been documented as an inhibitor. mdpi.commedchemexpress.com

Other Relevant Enzyme Targets (e.g., Penicillin Binding Protein)

No research studies were identified that investigated the in vitro activity of this compound as an inhibitor or modulator of Penicillin Binding Protein or other relevant enzyme targets.

Antitumor and Antiproliferative Activity (In Vitro Cellular Mechanisms)

There is currently no available scientific literature detailing the in vitro antitumor and antiproliferative activity of this compound. While research exists on the broader class of cyclohexene (B86901) derivatives, these findings cannot be directly attributed to this specific compound.

Apoptosis Induction Pathways

No studies were found that examined the potential of this compound to induce apoptosis in cancer cell lines or the specific signaling pathways that might be involved.

Inhibition of Cellular Proliferation and Migration

Information regarding the effect of this compound on the inhibition of cellular proliferation and migration is not present in the current body of scientific literature.

Mitochondrial Dysfunction and Calcium Homeostasis Modulation

There are no published research findings on the ability of this compound to induce mitochondrial dysfunction or modulate calcium homeostasis in vitro.

Receptor and Protein Binding Investigations (In Vitro)

No data from in vitro receptor and protein binding investigations for this compound could be located.

Ligand-Receptor Interaction Profiling (e.g., PPAR agonists)

Specific studies profiling the ligand-receptor interactions of this compound, including its potential activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, have not been reported in the available scientific literature.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of substituted phenols and related aryl-cycloalkenyl structures is a mature field, yet there is ongoing research into developing more efficient, sustainable, and environmentally friendly methods. Future research on the synthesis of 3-(Cyclohex-1-en-1-yl)phenol could focus on adapting and optimizing these modern synthetic strategies.

Traditional methods for forming such structures often involve multi-step sequences with harsh reaction conditions, toxic reagents, and the use of complex ligands. nih.gov Modern approaches, however, are geared towards greener and more efficient protocols. A promising avenue for the synthesis of this compound could be the ipso-hydroxylation of a corresponding arylboronic acid. nih.govrsc.org This method has been shown to be highly efficient for a wide range of substituted phenols, utilizing green oxidants like aqueous hydrogen peroxide and proceeding rapidly, sometimes in as little as one minute. nih.govrsc.org Such a strategy would be scalable and avoid the need for chromatographic purification, which is a significant advantage in terms of sustainability and cost-effectiveness. nih.govrsc.org

Another potential approach is through transition-metal catalyzed cross-coupling reactions. acs.orgresearchgate.net For instance, palladium-catalyzed reactions are well-established for the formation of carbon-carbon bonds and could be employed to couple a cyclohexenyl precursor with a phenolic component. acs.orgresearchgate.net The development of recyclable catalyst systems, perhaps utilizing ionic liquids, would further enhance the sustainability of such a synthesis. lookchem.comscielo.br The use of enallenoates and Grignard reagents also presents an environmentally friendly pathway to highly substituted phenols and could be explored for this specific compound. acs.org

Future research could focus on a comparative analysis of these methods to determine the most efficient and sustainable route to this compound.

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic Strategy Key Features Potential Advantages
Ipso-hydroxylation of Arylboronic Acids Utilizes green oxidants (e.g., H2O2), rapid reaction times. nih.govrsc.org High yields, scalability, no need for chromatography. nih.govrsc.org
Palladium-Catalyzed Cross-Coupling Forms C-C bonds between a cyclohexenyl and a phenolic precursor. acs.orgresearchgate.net Versatility, potential for recyclable catalyst systems. acs.orgresearchgate.netlookchem.comscielo.br

Advanced Computational Design and Predictive Modeling

Computational tools have become indispensable in modern drug discovery and materials science, allowing for the prediction of molecular properties and the rational design of new compounds with desired characteristics. nih.gov For this compound, a variety of computational methods could be employed to predict its potential biological activities and guide the synthesis of more potent or selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) studies could be a starting point. nih.govexplorationpub.com By analyzing a library of related phenolic compounds with known biological activities, a QSAR model could be developed to predict the activity of this compound. nih.govexplorationpub.com Such models use molecular descriptors to correlate chemical structure with biological function and can provide insights into the structural features that are crucial for activity. nih.govexplorationpub.com

Molecular docking simulations could then be used to predict how this compound might interact with specific biological targets. nih.govnrfhh.com These simulations can provide detailed information about the binding mode and affinity of the compound within the active site of a protein, helping to identify potential molecular targets and to design modifications that could enhance binding. nih.govnrfhh.com

Furthermore, the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. nih.govnih.gov In silico tools can predict these properties for this compound, helping to assess its potential as a drug candidate and to identify any potential liabilities that would need to be addressed through chemical modification. nih.govnih.gov

Table 2: Computational Approaches for the Study of this compound

Computational Method Application Predicted Outcomes
Quantitative Structure-Activity Relationship (QSAR) Predict biological activity based on chemical structure. nih.govexplorationpub.com Identification of key structural features for activity. nih.govexplorationpub.com
Molecular Docking Simulate binding to biological targets. nih.govnrfhh.com Binding affinity, interaction modes, potential targets. nih.govnrfhh.com
ADMET Prediction Assess drug-like properties. nih.govnih.gov Pharmacokinetic and toxicity profiles. nih.govnih.gov

Exploration of Emerging Biological Targets for Therapeutic Discovery (In Vitro)

Phenolic compounds are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. nih.govnih.gov Future research on this compound should include in vitro screening against a variety of emerging biological targets to uncover its therapeutic potential.

Given the antioxidant properties often associated with phenolic compounds, a primary area of investigation would be its effects on enzymes and pathways related to oxidative stress. nih.gov In vitro assays could be used to measure its ability to scavenge free radicals and to modulate the activity of antioxidant enzymes. nih.govmdpi.com

The structural similarity of this compound to non-steroidal estrogen receptor modulators suggests that it could be a candidate for screening against estrogen receptors (ERα and ERβ). nih.govtandfonline.comnih.gov In vitro binding assays and reporter gene assays could determine its affinity and functional activity at these receptors, which are important targets in the treatment of breast cancer and other hormone-dependent conditions. nih.govtandfonline.comnih.gov

Furthermore, the potential of phenolic compounds to inhibit enzymes involved in metabolic diseases, such as α-amylase and α-glucosidase in diabetes, warrants investigation. acs.orgresearchgate.net In vitro enzyme inhibition assays could quickly establish whether this compound has any activity against these targets. acs.orgresearchgate.net Additionally, its potential as an anticancer agent could be explored through cytotoxicity assays against various cancer cell lines, followed by mechanistic studies to identify the specific pathways involved. nih.govdovepress.com

Table 3: Potential In Vitro Biological Targets for this compound

Target Class Specific Examples Rationale
Enzymes in Oxidative Stress N/A Phenolic core suggests antioxidant activity. nih.gov
Nuclear Receptors Estrogen Receptors (ERα, ERβ) Structural similarity to non-steroidal estrogens. nih.govtandfonline.comnih.gov
Metabolic Enzymes α-amylase, α-glucosidase Potential for anti-diabetic activity. acs.orgresearchgate.net

Applications in Materials Science and Medicinal Chemistry Beyond Biological Activity

Beyond its potential biological activity, the chemical structure of this compound suggests that it could be a valuable building block in materials science and for further exploration in medicinal chemistry.

In materials science, phenolic compounds are the precursors to phenolic resins, which are known for their mechanical robustness, thermal stability, and chemical resistance. youtube.comresearchgate.netfree.fracs.orgresintops.net this compound could potentially be used as a monomer in the synthesis of novel phenolic resins. youtube.comresearchgate.netfree.fracs.orgresintops.net The incorporation of the cyclohexene (B86901) moiety could impart unique properties to the resulting polymer, such as altered flexibility, cross-linking capabilities, or solubility. Research in this area would involve the polymerization of this compound and the characterization of the resulting material's physical and chemical properties. mdpi.comnih.govtandfonline.comnih.gov

In medicinal chemistry, the cyclohexene ring of this compound offers a scaffold for further chemical modification. This could lead to the development of new chemical entities with improved biological activity or selectivity. The double bond in the cyclohexene ring could be functionalized in various ways to introduce new pharmacophores or to modulate the compound's physicochemical properties.

Furthermore, the phenolic hydroxyl group is a key pharmacophore in many drugs, and its presence in this compound makes it a versatile starting point for the synthesis of a diverse library of compounds for screening against a wide range of biological targets. nih.govwikipedia.org

Table 4: Potential Applications in Materials Science and Medicinal Chemistry

Field Potential Application Research Focus
Materials Science Monomer for novel phenolic resins. youtube.comresearchgate.netfree.fracs.orgresintops.net Synthesis and characterization of polymers with unique properties. mdpi.comnih.govtandfonline.comnih.gov
Medicinal Chemistry Scaffold for new chemical entities. Functionalization of the cyclohexene ring to create diverse compound libraries.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for regioselective incorporation of the cyclohexenyl group into phenolic derivatives?

  • Methodological Answer : Regioselective synthesis can be achieved via catalytic hydrodeoxygenation (HDO) of phenolic precursors using transition-metal catalysts (e.g., Ni or Mo-based systems) under hydrogen atmospheres. This approach minimizes side reactions and ensures high yield . For direct arylation, palladium-catalyzed coupling of cyclohexenyl halides with phenolic substrates in the presence of ligands (e.g., PPh₃) enhances regiocontrol, as demonstrated in optimized protocols for mono- or bis-substituted phenols .

Q. How can NMR spectroscopy and X-ray crystallography be employed to resolve the structural ambiguities of 3-(cyclohex-1-en-1-yl)phenol derivatives?

  • Methodological Answer :

  • NMR : Use ¹H-¹H COSY and NOESY experiments to confirm spatial proximity of protons on the cyclohexenyl ring and phenolic moiety. For example, coupling constants (J = 7.6–7.9 Hz) observed in aromatic regions help distinguish substitution patterns .
  • X-ray Crystallography : Refinement using SHELXL (via Olex2 or similar interfaces) resolves bond-length discrepancies and verifies cyclohexenyl ring puckering. Disorder in substituents (e.g., methyl groups) is modeled with split-site occupancies (e.g., 0.56:0.44) and constrained thermal parameters .

Advanced Research Questions

Q. How can researchers address crystallographic disorder in cyclohexenyl-substituted phenolic compounds during structural refinement?

  • Methodological Answer : For disordered cyclohexenyl rings (common in flexible systems), employ the PART instruction in SHELXL to refine split positions. Apply restraints (e.g., SIMU, DELU) to maintain chemically reasonable geometries. Validate results using R1 convergence (<5%) and residual electron density maps (<0.5 eÅ⁻³) .

Q. What advanced catalytic systems enable the synthesis of complex this compound derivatives with stereochemical control?

  • Methodological Answer : Triflic acid-mediated cyclization offers a robust pathway for constructing fused-ring systems (e.g., isochromenones). For stereoselective arylations, chiral auxiliaries or asymmetric catalysis (e.g., Rhodium with BINAP ligands) can induce enantiomeric excess in products .

Q. How does the substitution pattern on the phenolic ring influence bioactivity in cyclohexenylphenol analogs?

  • Methodological Answer : Structural analogs like CP-47,497 (a cannabinoid receptor agonist) highlight that 5-position alkyl or haloalkyl groups enhance receptor binding. Use in vitro assays (e.g., competitive displacement with [³H]CP-55,940) to quantify affinity. Computational docking (e.g., AutoDock Vina) predicts interactions with receptor hydrophobic pockets .

Q. What strategies mitigate side reactions during multi-step syntheses of this compound-based heterocycles?

  • Methodological Answer : Protect phenolic hydroxyl groups with tert-butyldimethylsilyl (TBS) ethers prior to cyclization steps. Use DBU as a non-nucleophilic base in SNAr reactions to minimize dehalogenation. Monitor intermediates via LC-MS to isolate pure products before subsequent steps .

Data Interpretation and Validation

Q. How should researchers reconcile discrepancies between computational predictions and experimental data for cyclohexenylphenol conformers?

  • Methodological Answer : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with X-ray torsional angles. If deviations exceed 10°, re-evaluate solvent effects (via PCM models) or consider dynamic averaging in solution-phase NMR .

Q. What quality-control metrics are critical for validating synthetic batches of this compound derivatives?

  • Methodological Answer :

  • Purity : ≥95% by HPLC (C18 column, acetonitrile/water gradient).
  • Isotopic Purity : Confirm via HRMS (Δm/z < 5 ppm).
  • Residual Solvents : Adhere to ICH Q3C guidelines using GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.